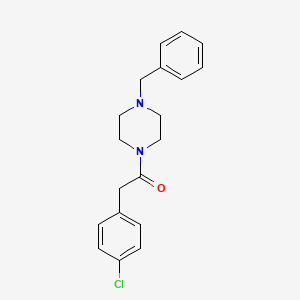![molecular formula C21H23N7O2 B5542434 N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)
N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine is a useful research compound. Its molecular formula is C21H23N7O2 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.19132300 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Molecular Docking
- Synthesis of Novel Compounds : Research has demonstrated the synthesis of novel pyridine and fused pyridine derivatives starting from a specific compound structure which includes the N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine framework. These synthesized compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
2. Anticancer Research
- Potential Anticancer Agents : A series of derivatives of this compound were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some compounds in this series showed promising anticancer activity, indicating their potential as future therapeutic agents (Mallesha et al., 2012).
3. Antioxidant Studies
- Development of Antioxidants : Compounds analogous to N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, which include structures similar to this compound, have been synthesized and evaluated for their antioxidant properties. These compounds exhibited protective effects against cell viability decrease and glutathione level reduction, suggesting their potential in the treatment of age-related diseases (Jin et al., 2010).
4. Synthesis of Heterocyclic Systems
- Heterocyclic System Synthesis : The compound has been involved in the synthesis of various heterocyclic systems, demonstrating its versatility in organic chemistry and potential application in pharmaceuticals (Stanovnik et al., 1990).
5. Development of Molecular Ligands
- Monoamine Oxidase Inhibitors : Novel derivatives of 1-(2-pyrimidin-2-yl)piperazine, structurally related to this compound, have shown potential as selective monoamine oxidase (MAO)-A inhibitors. This application could be significant in developing treatments for various neurological and psychiatric disorders (Kaya et al., 2017).
6. Potential in PET Ligand Development
- Positron Emission Tomography Ligands : Research involving analogs of this compound has led to the development of potential PET ligands for imaging central neurokinin(1) (NK1) receptors. This is significant for investigating various neurological conditions (Mey et al., 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-(4-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c1-26(2)18-8-9-19(25-24-18)27-12-14-28(15-13-27)20(29)16-4-6-17(7-5-16)30-21-22-10-3-11-23-21/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZZLIWAQKQBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)
![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid](/img/structure/B5542380.png)

![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5542385.png)

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)

![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)

![6-bromo-3-[(dimethylamino)methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B5542411.png)
![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)
![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)
